molecular formula C17H17ClO4 B8634905 3-(3-Benzyloxy-propoxy)-5-chloro-2-hydroxy-benzaldehyde

3-(3-Benzyloxy-propoxy)-5-chloro-2-hydroxy-benzaldehyde

Cat. No. B8634905
M. Wt: 320.8 g/mol
InChI Key: VGENGIKSNQJMRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Benzyloxy-propoxy)-5-chloro-2-hydroxy-benzaldehyde is a useful research compound. Its molecular formula is C17H17ClO4 and its molecular weight is 320.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Benzyloxy-propoxy)-5-chloro-2-hydroxy-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Benzyloxy-propoxy)-5-chloro-2-hydroxy-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(3-Benzyloxy-propoxy)-5-chloro-2-hydroxy-benzaldehyde

Molecular Formula

C17H17ClO4

Molecular Weight

320.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-3-(3-phenylmethoxypropoxy)benzaldehyde

InChI

InChI=1S/C17H17ClO4/c18-15-9-14(11-19)17(20)16(10-15)22-8-4-7-21-12-13-5-2-1-3-6-13/h1-3,5-6,9-11,20H,4,7-8,12H2

InChI Key

VGENGIKSNQJMRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCOC2=CC(=CC(=C2O)C=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-2,3-dihydroxy-benzaldehyde (3.1 g, 17.7 mmol) in anhydrous DMSO (20 mL) was added NaH (60% in mineral oil, 1.50 g, 35.4 mmol) portion-wise and the mixture was stirred for 30 minutes. The solution was cooled to 0° C. and a solution of 3-benzyloxy-1-bromopropane (3.1 mL, 17.7 mmol) in DMSO (3 mL) was added dropwise over 10 minutes period. The ice bath was removed. After overnight, the solution was diluted with EtOAc (100 mL), washed with water, brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The product was purified by silica gel column chromatography (2:1 hexanes-EtOAc mobile phase) generating the title compound (5.3 g, 16.6 mmol, 94%) as a light yellow oil. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 10.81 (s, 1H), 9.87 (s, 1H), 7.42-7.28 (m, 5H), 7.17 (s, 1H), 7.08 (s, 1H), 4.53 (s, 2H), 4.17 (t, J=6.2 Hz, 2H), 3.69 (t, J=5.8 Hz, 2H), 2.15 (t, J=6.2 Hz, 2H).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
94%

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